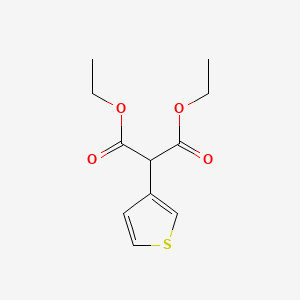

Diethyl (3-thienyl)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-thiophen-3-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-14-10(12)9(11(13)15-4-2)8-5-6-16-7-8/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURROROYQPIDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CSC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191231 | |

| Record name | Diethyl (3-thienyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37784-67-1 | |

| Record name | 1,3-Diethyl 2-(3-thienyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37784-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (3-thienyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (3-thienyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3-thienyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl 3 Thienyl Malonate

Classical and Established Synthetic Routes

The synthesis of Diethyl (3-thienyl)malonate is rooted in fundamental carbon-carbon bond-forming reactions. These routes are broadly categorized into those that build the molecule by attaching the thienyl group to a malonate backbone and those that construct the malonate moiety onto an existing thienyl structure.

The malonic ester synthesis is a foundational method for preparing substituted acetic acids and related compounds. In the context of this compound, this involves the formal "alkylation" of diethyl malonate with a 3-thienyl electrophile. However, due to the low reactivity of heteroaryl halides like 3-bromothiophene (B43185) in traditional nucleophilic substitution (SN2) reactions, this transformation is typically accomplished via transition-metal-catalyzed cross-coupling reactions.

The direct formation of a bond between the alpha-carbon of diethyl malonate and the C3 position of a thiophene (B33073) ring is most effectively achieved using modern cross-coupling protocols. Copper- and palladium-catalyzed systems are prominent in this area. In a typical copper-catalyzed approach, often referred to as an Ullmann-type condensation, the enolate of diethyl malonate is coupled with a 3-halothiophene, such as 3-iodothiophene (B1329286) or 3-bromothiophene.

A general and mild method for the arylation of diethyl malonate has been developed using copper(I) iodide (CuI) as the catalyst in the presence of a suitable ligand. Similarly, palladium-catalyzed reactions, which are well-established for the arylation of stabilized enolates, can be employed. These reactions involve the coupling of aryl bromides or chlorides with the malonate enolate using specific palladium catalysts and sterically hindered phosphine (B1218219) ligands. These methods are advantageous as they proceed under conditions that are often milder than classical condensation reactions and are tolerant of a wider array of functional groups.

The success of the cross-coupling approach is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, ligand, base, and solvent.

For copper-catalyzed arylations, a study by Hennessy and Buchwald demonstrated that the combination of CuI as the catalyst, 2-phenylphenol (B1666276) as the ligand, and cesium carbonate (Cs₂CO₃) as the base provides excellent yields for the coupling of diethyl malonate with various aryl iodides. The use of 2-phenylphenol is critical, as it was found to prevent side reactions and decomposition of the product. Aryl bromides were noted to be less reactive under these specific conditions.

More recent advancements have utilized microwave-assisted protocols to accelerate these reactions. For instance, the coupling of aryl halides with diethyl malonate can be achieved in significantly shorter reaction times using copper(II) triflate (Cu(OTf)₂) as the catalyst and 2-picolinic acid as the ligand in toluene. The selection of the base remains crucial, with cesium carbonate often being the preferred choice.

The following table summarizes the impact of different reagents and conditions on the yield of α-aryl malonates in copper-catalyzed coupling reactions.

| Catalyst | Ligand | Base | Solvent | Conditions | Aryl Halide Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| CuI (5 mol%) | 2-Phenylphenol (20 mol%) | Cs₂CO₃ | Dioxane | 100 °C | Iodide | Good to Excellent | |

| Cu(OTf)₂ (10 mol%) | 2-Picolinic Acid | Cs₂CO₃ | Toluene | 90 °C, Microwave | Iodide/Bromide | Moderate to Excellent | |

| CuI (5 mol%) | None | Cs₂CO₃ | Dioxane | 100 °C | Iodide | Low | |

| CuI (5 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100 °C | Iodide | Moderate |

An alternative synthetic strategy involves starting with a molecule that already contains the 3-thienyl group and subsequently constructing the malonate functionality. This approach typically begins with a 3-thienylacetic acid derivative.

This methodology centers on the C-acylation of a 3-thienylacetic acid ester enolate. One established method for preparing arylmalonates involves the condensation of a substituted phenylacetic acid ester with a dialkyl carbonate, such as diethyl carbonate, or a dialkyl oxalate. This Claisen-type condensation introduces a second ester group at the alpha-carbon of the starting acetic acid ester. Applying this logic, ethyl 3-thienylacetate can be used as the precursor. The reaction involves deprotonation at the carbon adjacent to the ester and thiophene ring, followed by acylation with an appropriate electrophile like diethyl carbonate or ethyl chloroformate to yield the target this compound.

The success of the condensation of 3-thienylacetic acid esters hinges on the choice of a suitable base. The base must be strong enough to quantitatively deprotonate the α-carbon of the ester, generating a reactive enolate nucleophile. Standard alkoxide bases like sodium ethoxide can be used, but stronger, non-nucleophilic bases are often preferred to avoid side reactions and ensure complete enolate formation.

Bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly employed for these types of acylations. The base abstracts the acidic α-proton from the ethyl 3-thienylacetate to form the corresponding enolate. This enolate then attacks the electrophilic carbonyl carbon of the condensing agent (e.g., diethyl carbonate). The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate furnishes the final this compound product. The reaction is driven to completion by the irreversible deprotonation of the product, which is more acidic than the starting ester.

Condensation Reactions Involving 3-Thienyl Precursors

Modern Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have provided powerful tools for the synthesis of α-aryl malonates, including the thienyl derivative. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional synthetic routes.

Transition metals, particularly copper and palladium, are extensively used to catalyze the formation of the crucial carbon-carbon bond between the thienyl ring and the malonate moiety.

Copper-catalyzed cross-coupling reactions represent a robust and widely adopted method for the arylation of diethyl malonate. A general and mild method involves the coupling of an aryl iodide with diethyl malonate using a catalytic amount of copper(I) iodide (CuI), a ligand such as 2-phenylphenol, and a base like cesium carbonate (Cs2CO3). organic-chemistry.orgnih.govsigmaaldrich.com This system is effective for a wide range of aryl iodides under mild conditions. organic-chemistry.org The use of a ligand is often crucial to prevent side reactions and product decomposition. organic-chemistry.org

A specific application of this methodology for the synthesis of this compound has been reported, where 3-iodothiophene is condensed with the sodium salt of diethyl malonate. researchgate.net This reaction proceeds in the presence of a copper(I) bromide (CuBr) catalyst, achieving a good yield. researchgate.net

Table 1: Copper-Mediated Synthesis of this compound

| Aryl Halide | Malonate Source | Catalyst | Reported Yield |

|---|

This condensation reaction is a key step in a multi-step synthesis of 2-(3-thienyl) malonic acid from 3-bromothiophene. researchgate.net

Palladium complexes are highly effective catalysts for cross-coupling reactions that form C-C bonds. These reactions can be applied to couple aryl bromides and chlorides with stabilized carbanions, such as the enolate of diethyl malonate. nih.gov The use of sterically hindered phosphine ligands is often employed to facilitate these transformations. nih.gov

While a direct, single-step synthesis of this compound using this method is a clear possibility, related complex syntheses demonstrate the principle effectively. For instance, palladium catalysis has been used in multi-step, cascade reactions to prepare dehydrotryptophan derivatives where a 3-thienyl group is a key substituent. acs.orgnih.gov In these sophisticated sequences, a palladium catalyst (PdCl2), often in conjunction with a copper co-catalyst (CuI) and a phosphine ligand, facilitates the coupling of various fragments, including the 3-thienyl moiety. acs.orgnih.gov The use of a polymer-bound phosphine ligand in such reactions can simplify the removal of catalyst residues, which is advantageous for product purification. acs.orgnih.gov

Table 2: Components in a Relevant Palladium-Catalyzed Cascade Reaction

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | PdCl2 | Primary catalyst for C-C bond formation acs.orgnih.gov |

| Co-catalyst | CuI | Facilitates Sonogashira-type couplings acs.orgnih.gov |

| Ligand | Polymer-bound PPh3 | Stabilizes the catalyst, facilitates purification acs.orgnih.gov |

| Substrate | Alkyne with a 3-thienyl group | Source of the thienyl moiety acs.orgnih.gov |

Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly expanding field. These methods avoid the use of potentially toxic and expensive metals. While organocatalytic C-H activation and functionalization are powerful strategies, their specific application for the direct synthesis of this compound from thiophene and diethyl malonate is not yet widely documented in prominent literature. However, related organocatalytic reactions, such as the enantioselective addition of bromomalonates to α,β-unsaturated acceptors, highlight the potential of this approach for constructing C-C bonds involving malonate esters. organic-chemistry.org Future research may lead to the development of direct organocatalytic thienylation of diethyl malonate.

Photocatalysis and electrocatalysis offer innovative and sustainable alternatives to traditional thermal reactions by using light or electricity to drive chemical transformations.

Visible-light-induced, photocatalyst-free methods have been developed for the functionalization of other heterocyclic systems with diethyl bromomalonate. rsc.org These reactions can proceed in green solvents and short reaction times, often initiated by the formation of an electron-donor-acceptor (EDA) complex. rsc.org While this specific methodology has been applied to indoles, its principles could potentially be adapted for the C-H functionalization of thiophene with a malonate derivative.

Electrocatalysis provides another non-traditional route for synthesis. Electrochemical methods can be used to prepare complexes of metals with diethyl malonate, where a sacrificial metal anode undergoes oxidation in the presence of the malonate ligand. ijesrr.org This demonstrates that electrochemical techniques can generate reactive malonate species, which could foreseeably be intercepted by a thienyl-containing substrate in a future synthetic design.

Transition Metal-Catalyzed Coupling Reactions

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: Designing synthetic routes, such as direct C-H activation, that incorporate the maximum number of atoms from the reactants into the final product.

Safer Solvents and Auxiliaries: The selection of environmentally benign solvents is crucial. For instance, enzyme-catalyzed reactions involving malonate esters have been successfully conducted under solventless conditions, which significantly reduces waste. maynoothuniversity.ie

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. The transition metal-catalyzed methods described above are examples of this principle. organic-chemistry.orgresearchgate.net Developing reusable catalysts, such as the polymer-bound phosphine ligands used in palladium-catalyzed reactions, further enhances the sustainability of the process by simplifying catalyst recovery and reuse. acs.orgnih.gov

Waste Prevention: Optimizing reaction conditions to maximize yield and minimize byproducts is a core tenet of green chemistry. Furthermore, process engineering, such as the implementation of water circulation to achieve zero release of industrial wastewater in the production of the parent diethyl malonate, can be adapted to its derivatives. google.com

Use of Renewable Feedstocks: While not yet prevalent for this specific compound, future research could explore bio-based sources for the thiophene ring or the malonic acid backbone. maynoothuniversity.ie

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Solvent-Free and Mechanochemical Synthesis

Solvent-free and mechanochemical approaches represent a significant advancement in green synthesis by directly addressing the waste generated by traditional solvents. Mechanochemistry, in particular, utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions, often in the absence of any bulk solvent.

Detailed research findings for the direct mechanochemical synthesis of this compound are not extensively documented in current literature, indicating this is an emerging area of research. However, the principles of mechanochemistry have been successfully applied to other C-C cross-coupling reactions. Such a synthesis would typically involve charging a ball mill reactor with the reactants (e.g., 3-bromothiophene and diethyl malonate), a solid base (like potassium carbonate), and a catalytic amount of a metal salt (such as a copper or palladium salt). The high-energy collisions inside the mill would provide the activation energy for the reaction.

The potential advantages of this approach are significant:

Waste Reduction: Eliminates the need for organic solvents, which are a primary source of chemical waste.

Energy Efficiency: Can often be more energy-efficient than conventional heating.

Novel Reactivity: May enable reactions that are difficult to achieve in solution.

While specific data is pending further research, the conceptual framework for this sustainable method is well-established.

Microwave and Ultrasound-Assisted Protocols

The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) offers substantial improvements over conventional heating methods, primarily through rapid and efficient energy transfer. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the arylation of diethyl malonate. mdpi.comresearchgate.net Research on the copper-catalyzed coupling of aryl halides with diethyl malonate demonstrates a highly efficient protocol that is applicable to the synthesis of this compound. researchgate.net In a typical setup, an aryl halide, diethyl malonate, a base, and a catalyst are mixed in a suitable solvent and heated in a microwave reactor. The reaction proceeds smoothly in minutes, compared to the hours often required for conventional heating. researchgate.net

The optimized conditions for a model α-arylation are presented below, showcasing the efficiency of microwave irradiation.

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Catalyst | Cu(OTf)₂ (10 mol%) | mdpi.com |

| Ligand | 2-Picolinic acid | researchgate.net |

| Base | Cesium Carbonate (Cs₂CO₃) | researchgate.net |

| Solvent | Toluene | mdpi.com |

| Temperature | 90 °C | researchgate.net |

| Time | 30 minutes | researchgate.net |

| Yield | Up to 91% (for model substrates) | researchgate.net |

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions. nih.gov While a specific protocol for this compound is not detailed in the literature, ultrasound has been successfully employed to accelerate various C-C coupling reactions and the synthesis of diverse heterocyclic compounds. nih.govresearchgate.net The application of ultrasound can lead to significantly shorter reaction times and often allows for milder reaction conditions (e.g., lower temperatures) compared to conventional methods. mdpi.comrsc.org The formation of chalcones, for instance, was found to be 225 times faster under ultrasonic irradiation than with conventional stirring. mdpi.com

| Feature | Conventional Heating | Ultrasound-Assisted Method (Projected) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | nih.gov |

| Temperature | Often elevated | Ambient to moderately elevated | mdpi.com |

| Yield | Variable | Often improved | nih.gov |

| Energy Input | Bulk heating, inefficient | Localized high-energy cavitation, efficient | researchgate.net |

Implementation of Sustainable Catalyst Systems

A key goal of green chemistry is the use of catalysts that are efficient, reusable, and derived from abundant, non-toxic materials. For the synthesis of this compound, this involves moving away from expensive and toxic heavy metals like palladium towards more sustainable alternatives. nih.gov

Copper-Based Catalysts: Copper is an excellent sustainable alternative to palladium due to its low cost, high natural abundance, and lower toxicity. Several copper-based catalytic systems have been developed for the α-arylation of diethyl malonate. organic-chemistry.orgnih.gov These include:

Homogeneous Catalysts: Systems using copper(I) iodide (CuI) with ligands like 2-phenylphenol or L-proline have proven effective under mild conditions. organic-chemistry.orgresearchgate.net The microwave-assisted protocol mentioned previously also utilizes a homogeneous copper triflate (Cu(OTf)₂) catalyst.

Heterogeneous Catalysts: The development of copper oxide nanoparticles (CuO-NPs) represents a significant step forward. researchgate.net These nanoparticles can catalyze the arylation of active methylene (B1212753) compounds without the need for a ligand and can be recovered and reused for multiple cycles with minimal loss of activity, greatly enhancing the sustainability of the process. researchgate.net

| Catalyst System | Key Features | Reaction Conditions | Reference |

|---|---|---|---|

| CuI / 2-Phenylphenol | Mild conditions, good functional group tolerance | Conventional heating (~70 °C) | organic-chemistry.orgnih.gov |

| Cu(OTf)₂ / Picolinic Acid | Very fast reaction times | Microwave irradiation (90 °C, 30 min) | researchgate.net |

| CuO Nanoparticles | Ligand-free, reusable, heterogeneous | Conventional heating | researchgate.net |

Transition-Metal-Free Systems: An emerging frontier in sustainable synthesis is the development of transition-metal-free coupling reactions. nih.gov For the arylation of malonates, methods utilizing diaryliodonium salts as the aryl source under basic conditions have been explored. nih.gov This approach completely avoids the use of metal catalysts, thus eliminating concerns about metal contamination in the final product and associated waste streams from catalyst removal.

Reactivity Profiles and Mechanistic Insights of Diethyl 3 Thienyl Malonate

Fundamental Reactivity at the Active Methylene (B1212753) Group

The core reactivity of diethyl (3-thienyl)malonate originates from the methylene (-CH2-) group, which is rendered "active" by the flanking ester groups. shivajicollege.ac.in This activation is the key to its role as a versatile nucleophile in a wide array of chemical transformations.

Carbanion Formation and Nucleophilic Character

The protons on the methylene carbon of this compound are significantly acidic for a C-H bond, a characteristic shared with other active methylene compounds. shivajicollege.ac.inslideshare.net For the parent compound, diethyl malonate, the pKa is approximately 13, making it readily deprotonated by common bases such as sodium ethoxide. This acidity is a direct consequence of the powerful electron-withdrawing nature of the two adjacent carbonyl groups. chemicalbook.comsiue.edu

Proton Transfer Dynamics and Tautomerism

Like other 1,3-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the keto and enol forms. slideshare.net This process involves the migration of a proton from the active methylene carbon to one of the carbonyl oxygen atoms, accompanied by a shift of π-electrons.

While the keto form typically predominates in the equilibrium, the dynamic nature of this proton transfer is fundamental to its reactivity. nih.gov The enol tautomer, though less abundant, is a key intermediate in certain acid-catalyzed reactions. Under basic conditions, the deprotonation to form the enolate is the dominant process, and it is this enolate that serves as the primary nucleophilic species in most of its characteristic reactions. uobabylon.edu.iq The facile interconversion between these forms is a hallmark of active methylene compounds and underpins their synthetic versatility. nih.govmdpi.com

This compound in Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is one of the most powerful methods for forming carbon-carbon bonds in organic synthesis. mdpi.com In this reaction, the nucleophilic carbanion generated from this compound adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient olefin, known as a Michael acceptor. chemicalbook.comguidechem.com

Conjugate Addition to Electron-Deficient Olefins and Nitroalkenes

The enolate of this compound readily engages in Michael additions with a variety of electron-deficient alkenes. Research has demonstrated the successful addition of diethyl malonate to chalcone (B49325) analogs that incorporate a thienyl ring. researchgate.net In these reactions, catalyzed by a base like potassium tert-butoxide (KOt-Bu), the malonate adds across the double bond of the chalcone, yielding highly functionalized adducts in good to excellent yields. researchgate.net

This reactivity extends to other potent Michael acceptors, such as nitroalkenes. encyclopedia.pub The addition of diethyl malonate to compounds like β-nitrostyrene provides a direct route to γ-nitro esters, which are valuable precursors for synthesizing biologically significant molecules like derivatives of γ-aminobutyric acid (GABA). mdpi.comencyclopedia.pub

| Chalcone Reactant (Substituent R) | Yield (%) | Reference |

|---|---|---|

| Phenyl | 98 | researchgate.net |

| 4-Methylphenyl | 95 | researchgate.net |

| 4-Methoxyphenyl | 96 | researchgate.net |

| 4-Chlorophenyl | 98 | researchgate.net |

| 4-Bromophenyl | 98 | researchgate.net |

| 2-Thienyl | 97 | researchgate.net |

Asymmetric Michael Additions: Chiral Catalysis and Stereocontrol

Controlling the stereochemistry of the newly formed chiral centers during a Michael addition is a significant goal in modern synthesis. This is achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor one enantiomer over the other. Various catalytic systems have been developed for the enantioselective Michael addition of diethyl malonate to electron-deficient olefins. longdom.orgrsc.org

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or incorporating thiourea (B124793) moieties, have proven highly effective. encyclopedia.pubrsc.org These catalysts operate through a dual-activation mechanism: a basic site (e.g., a tertiary amine) deprotonates the malonate to form the nucleophilic enolate, while a hydrogen-bonding group (e.g., the thiourea) activates the Michael acceptor, organizing the transition state to achieve high stereocontrol. encyclopedia.pub Chiral metal complexes, for instance, those involving Nickel and the chiral ligand Sparteine, have also been successfully employed to catalyze these additions with good yields and enantioselectivities. longdom.org

| Michael Acceptor | Catalyst Type | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (E)-β-Nitrostyrenes | 6'-Hydroxy Cinchonine | Solvent-free | 70-92 | 68-88 | eurekaselect.com |

| Chalcones | Nickel-Sparteine Complex | Toluene | 80-91 | 80-88 | longdom.org |

| trans-β-Nitrostyrene | Bifunctional 2-aminoDMAP/Urea (B33335) | Toluene | High | 94 | metu.edu.tr |

| Chalcones | Chiral Phase-Transfer Catalyst | Various | 70-98 | 74-99 | researchgate.net |

| Crotonaldehyde | Chiral Amino Alcoholates | Various | >90 | up to 40 | researchgate.net |

High-Pressure Effects on Michael Additions

While many Michael additions proceed smoothly under atmospheric pressure, reactions involving sterically hindered or less electrophilic substrates can be sluggish or fail completely. In such cases, the application of high pressure has emerged as a powerful tool to promote the reaction. High pressure can accelerate reactions that have a negative activation volume, which is common for bond-forming reactions where multiple molecules combine into one.

Research has shown that applying high pressures, typically in the range of 8–10 kbar, can dramatically increase the yields of Michael additions of dialkyl malonates to challenging substrates. acs.org For instance, the addition to β-arylethenesulfonyl fluorides, which are significantly less reactive than nitroalkenes, proceeds efficiently under 9 kbar of pressure in the presence of an organocatalyst, whereas the reaction is impractically slow at atmospheric pressure. acs.org This high-pressure approach enables the synthesis of highly substituted products that are otherwise difficult to access. acs.org

| Substrate | Catalyst | Pressure | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| β-Phenylethenesulfonyl fluoride | Amino-thiourea | Atmospheric | <5 (after 7 days) | N/A | acs.org |

| β-Phenylethenesulfonyl fluoride | Amino-thiourea | 9 kbar | 92 | 86 | acs.org |

| β-(4-Chlorophenyl)ethenesulfonyl fluoride | Amino-thiourea | Atmospheric | Trace | N/A | acs.org |

| β-(4-Chlorophenyl)ethenesulfonyl fluoride | Amino-thiourea | 9 kbar | 96 | 92 | acs.org |

Participation in Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds. wikipedia.org It involves the nucleophilic addition of a carbanion, generated from the active methylene group, to a carbonyl compound (an aldehyde or ketone), followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

This compound readily participates in Knoevenagel condensations with a variety of aldehydes and, to a lesser extent, ketones. The reaction is typically catalyzed by a weak base, which is strong enough to deprotonate the malonate but not so strong as to promote the self-condensation of the aldehyde or ketone. amazonaws.com The general mechanism involves the formation of a thienyl-substituted malonate carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. amazonaws.com A subsequent dehydration step, often facilitated by heat or azeotropic removal of water, drives the reaction to completion, yielding a stable conjugated system. thermofisher.com

Aldehydes are generally more reactive in this condensation than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. thermofisher.com The reaction accommodates a wide range of both aromatic and aliphatic aldehydes. The presence of the electron-rich 3-thienyl group can influence the nucleophilicity of the carbanion and the stability of the final conjugated product.

Table 1: Representative Knoevenagel Condensation Reactions This table illustrates typical reactions analogous to those expected for this compound, based on the known reactivity of diethyl malonate.

| Carbonyl Reactant | Catalyst | Product Type | Expected Yield Range |

|---|---|---|---|

| Benzaldehyde | Piperidine (B6355638)/Pyridine (B92270) | Diethyl 2-(phenyl)methylidenemalonate derivative | High |

| 4-Methoxybenzaldehyde | Immobilized Gelatine | Diethyl 2-(4-methoxyphenyl)methylidenemalonate derivative | 85-90% amazonaws.com |

| Butyraldehyde | L-proline | Diethyl 2-butylidenemalonate derivative | Good to High amazonaws.com |

Stereochemical Outcomes and Catalyst Influence

The Knoevenagel condensation product, an alkene, can exist as E and Z stereoisomers. In many cases, the reaction shows a high degree of stereoselectivity, predominantly yielding the more thermodynamically stable E-isomer. This outcome is often a result of equilibration during the reaction, where the less stable Z-isomer can revert to an intermediate state and subsequently form the more stable product. wikipedia.org

The choice of catalyst is crucial and can significantly influence reaction rates and, in some cases, stereochemical outcomes.

Basic Amines : Simple primary and secondary amines like ethylamine (B1201723) and piperidine are classic catalysts for this reaction. organicreactions.org

Amine Salts and Amino Acids : Mild bases such as L-proline, β-alanine, and mixtures of a secondary amine with a carboxylic acid have been employed to improve reaction conditions and yields. amazonaws.com

Heterogeneous Catalysts : Modern approaches utilize solid-supported catalysts, such as immobilized enzymes (e.g., gelatine) or functionalized nanoparticles, which facilitate easier product purification and catalyst recycling. amazonaws.comresearchgate.netresearchgate.netrsc.org These catalysts have demonstrated high efficiency for condensations with both aromatic and aliphatic aldehydes. amazonaws.com

For prochiral aldehydes or ketones, the use of chiral catalysts can, in principle, induce enantioselectivity, leading to the formation of optically active products.

Alkylation, Acylation, and Other Carbonyl Transformations

The acidity of the α-hydrogens in this compound (analogous to diethyl malonate, pKa ≈ 13) allows for the facile formation of a resonance-stabilized enolate ion. shivajicollege.ac.inmasterorganicchemistry.com This enolate is a potent carbon nucleophile, serving as the key intermediate for a range of synthetic transformations including alkylation, acylation, and halogenation at the α-position.

The alkylation of this compound provides a powerful method for forming new carbon-carbon bonds, central to the malonic ester synthesis of carboxylic acids. wikipedia.orglibretexts.org The process involves deprotonation with a suitable base followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. uomustansiriyah.edu.iq

Monoalkylation : To achieve selective monoalkylation, a stoichiometric amount (one equivalent) of base and alkyl halide is typically used relative to the malonate. nih.gov Using a slight excess of the malonate can further suppress the formation of the dialkylated byproduct. nih.gov Common bases include sodium ethoxide (NaOEt) in ethanol (B145695) or sodium hydride (NaH) in an aprotic solvent like DMF or THF. The choice of base and solvent is important; using sodium ethoxide with ethyl esters prevents transesterification. wikipedia.org

Dialkylation : Since the monoalkylated product still possesses one acidic α-hydrogen, a second alkylation can be performed by repeating the deprotonation and alkylation steps. wikipedia.orgyoutube.com This allows for the introduction of two identical or different alkyl groups. If two different alkyl groups are introduced sequentially, a chiral center is created, typically resulting in a racemic mixture unless chiral auxiliaries or catalysts are employed.

A major challenge in malonic ester synthesis is preventing the formation of dialkylated structures when only mono-alkylation is desired, which can lower yields and complicate purification. wikipedia.org

Table 2: Common Reagents for Alkylation of Malonate Esters

| Base | Solvent | Alkylating Agent (R-X) | Product Type |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | Primary Alkyl Halide (e.g., Ethyl Iodide) | Mono- or Dialkylated Malonate mtak.hu |

| Sodium Hydride (NaH) | DMF / THF | Primary Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | Mono- or Dialkylated Malonate nih.gov |

| Potassium Carbonate (K₂CO₃) | Acetone / DMF | Primary Alkyl Halide (e.g., Allyl Bromide) | Mono- or Dialkylated Malonate |

Acylation for β-Keto Ester Formation

Acylation of the this compound enolate provides a direct route to β-keto esters, which are valuable synthetic intermediates. The reaction involves treating the malonate with a base to form the enolate, which then reacts with an acylating agent.

Common acylating agents include:

Acyl Chlorides : These are highly reactive and readily undergo nucleophilic acyl substitution with the malonate enolate. acs.org

Acid Anhydrides : These are also effective acylating agents.

Esters : In a reaction known as a crossed Claisen condensation, an ester can serve as the acylating agent, though careful selection of reactants is needed to avoid self-condensation. youtube.com

The C-acylation of malonate derivatives is a key step in synthesizing complex molecules. For instance, magnesium enolates of substituted malonic acid half-esters can react with various acyl donors in a process known as a decarboxylative Claisen condensation. organic-chemistry.org

Table 3: Acylation of Malonate Esters for β-Keto Ester Synthesis

| Enolate Formation | Acylating Agent | Reaction Type | Product |

|---|---|---|---|

| Base (e.g., NaH, MgCl₂/amine) | Acetyl Chloride | Nucleophilic Acyl Substitution | Diethyl 2-acetyl-(3-thienyl)malonate |

| Base (e.g., NaOEt) | Benzoyl Chloride | Nucleophilic Acyl Substitution | Diethyl 2-benzoyl-(3-thienyl)malonate |

| Magnesium Enolate | Acetic Anhydride | Decarboxylative Condensation | Ethyl 2-(3-thienyl)-3-oxobutanoate |

Halogenation at the α-Position

The active methylene group of this compound can be halogenated at the α-position. This reaction can be performed under either acidic or basic conditions, with the mechanism proceeding through an enol or enolate intermediate, respectively. libretexts.org

Under Basic Conditions : A base promotes the formation of the enolate, which then acts as a nucleophile and attacks the halogen (e.g., Br₂, Cl₂). This reaction is often difficult to control for mono-halogenation because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogen, making the mono-halogenated product more reactive than the starting material. This can lead to the formation of di-halogenated products. libretexts.org

Under Acidic Conditions : Acid catalysis facilitates the formation of an enol intermediate. The enol then attacks the halogen. This method is generally preferred for achieving mono-halogenation because the rate-determining step is the formation of the enol, and the introduction of a halogen atom tends to slow down this step for a second substitution. libretexts.org

A variety of halogenating agents can be used, including elemental halogens and other sources like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). rsc.org

Table 4: Reagents for α-Halogenation of Malonate Esters

| Halogenating Agent | Conditions | Product |

|---|---|---|

| Bromine (Br₂) | Light irradiation or base | Diethyl 2-bromo-(3-thienyl)malonate rsc.org |

| N-Chlorosuccinimide (NCS) | Aprotic Solvent (e.g., CCl₄) | Diethyl 2-chloro-(3-thienyl)malonate |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN) | Diethyl 2-bromo-(3-thienyl)malonate |

Transformations of the Ester Functionalities

The reactivity of this compound is largely dictated by its two ester functionalities and the acidic character of the α-carbon, a feature common to malonic esters. These groups are susceptible to a variety of transformations, primarily hydrolysis, decarboxylation, transesterification, and amidation, which allow for the chemical modification of the molecule and its use as a synthetic intermediate.

Hydrolysis and Decarboxylation Pathways

A cornerstone of malonic ester synthesis, the sequential hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation, is a key reactive pathway for this compound. wikipedia.org This process effectively transforms the malonate group into a substituted acetic acid moiety.

The initial step is the hydrolysis of the two ethyl ester groups to yield (3-thienyl)malonic acid. This reaction can be catalyzed by either acid or base. nih.gov Basic hydrolysis, often using sodium or potassium hydroxide, results in the formation of the corresponding dicarboxylate salt. Subsequent acidification then yields the unstable (3-thienyl)malonic acid. This intermediate, being a β-dicarboxylic acid, is prone to losing carbon dioxide upon heating. wikipedia.org The final product of this sequence is 3-thienylacetic acid.

Hydrolysis: this compound is treated with a strong base (e.g., NaOH) followed by an acid workup, or with strong acid (e.g., H₂SO₄) and heat, to convert both ester groups into carboxylic acids, forming (3-thienyl)malonic acid.

Decarboxylation: The resulting (3-thienyl)malonic acid is heated, causing the loss of one of the carboxyl groups as carbon dioxide (CO₂), yielding 3-thienylacetic acid.

Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical decarboxylation. While studies specifically on this compound are scarce, research on analogous heteroaromatic malonates provides significant insight. For instance, arylmalonate decarboxylase (AMDase) enzymes have been shown to catalyze the enantioselective decarboxylation of various disubstituted malonic acids. nih.gov

In a relevant study, α-furanyl-α-hydroxy diethyl malonates were first hydrolyzed to their corresponding malonic acids using sodium hydroxide. These heteroaryl malonic acids then served as substrates for AMDase, which catalyzed their decarboxylation to produce enantioenriched α-hydroxy carboxylic acids. nih.gov This two-step, one-pot chemoenzymatic process highlights a viable pathway for the transformation of similar compounds like this compound, potentially enabling the synthesis of chiral 3-thienylacetic acid derivatives.

Table 1: Chemoenzymatic Decarboxylation of Heteroaryl Malonates (Analogous System)

| Heteroaryl Group | Substrate | Enzyme | Product | Reference |

| Furan-2-yl | α-(Furan-2-yl)-α-hydroxy malonic acid | AMDase | (S)-α-(Furan-2-yl)-α-hydroxyacetic acid | nih.gov |

| Thiophen-2-yl | α-(Thiophen-2-yl)-α-hydroxy malonic acid | AMDase | (S)-α-(Thiophen-2-yl)-α-hydroxyacetic acid | nih.gov |

This table presents data for analogous compounds to illustrate the potential of chemoenzymatic processes for thienyl-containing malonates.

Transesterification and Amidation Reactions

The ester functionalities of this compound can be converted to other esters or amides through transesterification and amidation reactions, respectively.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would lead to the formation of dimethyl (3-thienyl)malonate. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing the displaced ethanol. google.com

Amidation involves the reaction of the ester with an amine to form an amide. This transformation is often more challenging than transesterification and may require elevated temperatures or specific catalysts. A general methodology termed "malonic ester amide synthesis" demonstrates that diethyl malonates can undergo decarboxylative acylation with various aromatic and heteroaromatic amines. tandfonline.comtandfonline.com This one-step process, typically conducted at elevated temperatures (e.g., 120°C), can produce N-substituted 2-thienylacetamides directly from this compound and a primary or secondary amine. This method avoids the need for preparing acyl chlorides or using peptide coupling reagents, offering a more direct route to amides. tandfonline.comtandfonline.com The reaction is particularly effective for aromatic and heteroaromatic amines. tandfonline.com

Applications of Diethyl 3 Thienyl Malonate As a Building Block in Organic Synthesis

Synthesis of Complex Thiophene-Containing Heterocyclic Systems

The presence of the 3-thienyl group and the malonate moiety in diethyl (3-thienyl)malonate provides a strategic starting point for the synthesis of various fused and bridged heterocyclic systems. The malonate portion can be readily manipulated through alkylation, acylation, and condensation reactions, while the thiophene (B33073) ring can participate in cyclization reactions or be retained as a key structural feature in the final product.

This compound is a valuable precursor for the synthesis of fused thiophene ring systems, such as thieno[b]thiophenes and thieno[c]pyridines. One common strategy involves the conversion of the malonate into a more reactive intermediate that can undergo intramolecular cyclization onto the thiophene ring. For instance, the malonate can be hydrolyzed and decarboxylated to a 3-thienylacetic acid derivative, which can then be further functionalized and cyclized.

Another approach involves the Gewald reaction, a multicomponent reaction that can lead to the formation of a new thiophene ring fused to the existing one. While the direct use of this compound in a Gewald-type reaction to form a thieno[3,2-b]thiophene (B52689) system is not extensively documented, the principles of the reaction suggest its potential. The reaction typically involves a ketone or aldehyde, a cyanoacetate, and elemental sulfur. A plausible adaptation could involve the reaction of a derivative of this compound with appropriate reagents to construct the second fused thiophene ring.

The synthesis of bridged thiophene systems using this compound is less common but conceptually feasible. This would likely involve a multi-step sequence where both ester groups of the malonate are functionalized with chains that can subsequently cyclize to form a bridge across the thiophene ring or an adjacent fused ring.

Table 1: Examples of Fused Thiophene-Containing Heterocyclic Systems Potentially Synthesized from this compound

| Heterocyclic System | General Structure | Potential Synthetic Strategy |

| Thieno[3,2-b]thiophene | A thiophene ring fused to another thiophene ring at the 3 and 2 positions. | Intramolecular cyclization of a functionalized 3-thienylthioacetic acid derivative or a modified Gewald reaction. |

| Thieno[2,3-c]pyridine | A thiophene ring fused to a pyridine (B92270) ring at the 2 and 3 positions. | Condensation of a this compound derivative with a suitable nitrogen-containing three-carbon unit. |

| Thieno[3,4-b]pyrazine | A thiophene ring fused to a pyrazine (B50134) ring at the 3 and 4 positions. | Condensation of a diketone derived from this compound with a 1,2-diamine. |

The synthesis of pyrimidine (B1678525) and pyrazole (B372694) derivatives from malonic esters is a well-established area of heterocyclic chemistry. This compound can be effectively employed in these reactions to introduce a thienyl substituent onto the resulting heterocyclic ring.

For the synthesis of thieno[2,3-d]pyrimidines, a common approach involves the reaction of a 2-aminothiophene-3-carboxylate with a source of the remaining pyrimidine atoms. While not a direct use of this compound, this highlights the importance of thiophene-containing building blocks. A more direct route would involve the condensation of this compound with a reagent like urea (B33335), thiourea (B124793), or guanidine. This reaction, typically base-catalyzed, would lead to the formation of a 5-(3-thienyl)barbituric acid or a related pyrimidine derivative.

Similarly, the synthesis of pyrazole derivatives can be achieved through the reaction of this compound with hydrazine (B178648) or its derivatives. This condensation reaction would yield a 4-(3-thienyl)pyrazolidine-3,5-dione, which can serve as a versatile intermediate for further functionalization.

The reactivity of this compound extends to the synthesis of a broader range of heterocycles containing nitrogen, sulfur, and oxygen. For instance, condensation with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) derivatives.

The synthesis of oxygen-containing heterocycles, such as furo[3,2-b]thiophenes, can be envisioned through multi-step sequences starting from this compound. This might involve the elaboration of the malonate side chains to incorporate the necessary functionality for an intramolecular cyclization to form the furan (B31954) ring.

Furthermore, the sulfur atom of the thiophene ring can participate in or direct cyclization reactions, leading to novel sulfur-containing polycyclic systems. The specific reaction conditions and co-reactants will determine the nature of the resulting heterocyclic framework.

This compound in the Synthesis of Amino Acids and Peptidomimetics

The malonic ester synthesis is a classical and highly effective method for the preparation of α-amino acids. By employing this compound, this methodology can be extended to the synthesis of non-natural amino acids bearing a thienyl moiety, which are of significant interest in the design of peptidomimetics and novel pharmaceuticals.

The standard malonic ester synthesis of amino acids involves the alkylation of a diethyl aminomalonate or a related derivative, followed by hydrolysis and decarboxylation. To synthesize a 3-thienyl-substituted amino acid, a common approach is to start with diethyl acetamidomalonate. This compound can be deprotonated with a base to form a nucleophilic enolate, which is then alkylated with a suitable 3-thienyl halide, such as 3-(bromomethyl)thiophene (B1268036).

The resulting diethyl 2-acetamido-2-(3-thienylmethyl)malonate can then be subjected to acidic or basic hydrolysis to remove the ester and acetyl protecting groups, followed by decarboxylation upon heating to yield the desired α-amino acid, 3-(3-thienyl)alanine.

Table 2: General Steps for the Synthesis of 3-(3-thienyl)alanine via Malonic Ester Synthesis

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Alkylation | Diethyl acetamidomalonate, a base (e.g., sodium ethoxide), and 3-(bromomethyl)thiophene in a suitable solvent. | Diethyl 2-acetamido-2-(3-thienylmethyl)malonate |

| 2 | Hydrolysis and Decarboxylation | Acid or base hydrolysis followed by heating. | 3-(3-thienyl)alanine |

The versatility of the malonic ester synthesis allows for the preparation of a wide variety of non-natural amino acids with thienyl moieties. By varying the alkylating agent, different side chains can be introduced. For example, using a longer-chain thienyl-containing halide would result in amino acids with extended side chains.

These non-natural amino acids are valuable building blocks for the synthesis of peptidomimetics. The incorporation of a thienyl group can impart unique conformational constraints, alter the electronic properties, and enhance the metabolic stability of peptides. For instance, Fmoc-β-(3-thienyl)-L-alanine is a commercially available derivative used in solid-phase peptide synthesis to introduce this non-natural amino acid into peptide sequences. The resulting peptidomimetics may exhibit improved biological activity and pharmacokinetic properties compared to their natural counterparts.

Utility in Medicinal Chemistry and Agrochemical Development

Precursor for Active Pharmaceutical Ingredients (APIs)

The structural features of this compound make it an important intermediate in the development of new active pharmaceutical ingredients. The reactive nature of the malonate portion allows for a variety of chemical transformations, while the thienyl group can impart desirable pharmacological properties to the final molecule.

The classical synthesis of barbiturates involves the condensation of a disubstituted diethyl malonate with urea. google.com While direct synthesis of barbiturates from this compound is not extensively documented in publicly available literature, the established synthetic route provides a clear pathway for its potential use in creating novel thienyl-substituted barbiturates. The general reaction scheme involves the alkylation or arylation of the active methylene (B1212753) group of the malonate, followed by cyclization with urea.

In the case of this compound, the thienyl group is already present. Further substitution at the alpha-carbon followed by reaction with urea could theoretically yield barbiturates with a thiophene moiety directly attached to the pyrimidine ring. Such compounds would be of interest for neurological applications, as the thiophene ring is a known bioisostere of the benzene (B151609) ring and can influence the lipophilicity and metabolic stability of a drug, potentially affecting its ability to cross the blood-brain barrier.

Furthermore, this compound is a raw material for the synthesis of 3-Thiophenemalonic acid. chemicalbook.com This dicarboxylic acid is a known intermediate in the preparation of malonate-based inhibitors of mammalian serine racemase, an enzyme implicated in the regulation of neurotransmission. chemicalbook.com Thus, this compound serves as a precursor to compounds that could act as central nervous system agents.

The thiophene nucleus is a core component of many compounds with demonstrated anti-inflammatory and anti-infective properties. This compound can be utilized as a starting material to construct more complex molecules that may exhibit these activities.

A significant application of this compound is in the synthesis of 3-Thiophenemalonic acid, which is a known impurity (Impurity C) in the production of Ticarcillin, but more importantly, an intermediate for the synthesis of Temocillin. chemicalbook.com Temocillin is a β-lactamase-resistant penicillin antibiotic, highlighting the role of this compound as a precursor to anti-infective agents.

The general synthetic utility of diethyl malonate derivatives in creating heterocyclic systems can be extended to the synthesis of various scaffolds with potential therapeutic activities. The reaction of the active methylene group with different electrophiles can lead to a wide array of intermediates that can be further cyclized to form diverse heterocyclic rings.

The thiophene ring is considered a "privileged" scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. This compound provides a readily available starting material containing this important structural motif.

Researchers can exploit the reactivity of the malonate portion of this compound to introduce additional functional groups and build more complex molecular architectures around the thiophene core. This approach allows for the systematic exploration of the chemical space around the thiophene scaffold, leading to the discovery of new compounds with potential therapeutic applications. The versatility of malonic ester chemistry enables the synthesis of a diverse library of thiophene-containing compounds for screening against various biological targets.

Building Block for Agrochemical Compounds

Similar to its utility in medicinal chemistry, this compound has potential applications in the development of new agrochemical compounds. The incorporation of a thiophene ring can influence the biological activity and selectivity of herbicides and pesticides.

While specific examples of herbicides and pesticides derived directly from this compound are not widely reported, the use of related compounds in agrochemical synthesis suggests its potential in this area. For instance, other functionalized diesters, such as diethyl terephthalimidate, are used as intermediates in the production of herbicides and insecticides. chemblink.com The stable, rigid structure provided by the aromatic or heteroaromatic ring is a desirable feature in the design of effective agrochemicals. chemblink.com

Plant Growth Regulators

This compound is emerging as a valuable scaffold in the synthesis of novel plant growth regulators. The presence of the thiophene ring is significant, as various thiophene derivatives have been recognized for their influence on plant development. While direct application of this compound as a plant growth regulator is not extensively documented, its utility lies in its role as a versatile precursor for more complex molecules with desired physiological effects on plants.

Research into thiophene-containing compounds has demonstrated their potential to modulate plant growth. For instance, thiophene acetic acid has been identified as a potent plant growth regulator, capable of enhancing both root and shoot formation. justia.com This suggests that the thienyl moiety, a key component of this compound, can impart biological activity relevant to plant development. The malonate portion of the molecule provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds to be screened for plant growth-regulating activity.

The synthetic accessibility of this compound makes it an attractive starting material for the development of new agrochemicals. Through reactions such as alkylation, acylation, and condensation, the core structure can be elaborated to produce derivatives with potentially enhanced or specific plant growth-regulating properties. For example, the malonate ester can be hydrolyzed and decarboxylated to yield a substituted thienylacetic acid, a class of compounds known for their auxin-like activity.

Below is a table summarizing the potential synthetic modifications of this compound and the corresponding classes of potential plant growth regulators that could be synthesized.

| Reaction Type | Reagents | Potential Product Class | Potential Plant Growth Regulating Activity |

| Hydrolysis & Decarboxylation | Acid/Base, Heat | 3-Thienylacetic acids | Auxin-like activity, root and shoot growth promotion |

| Alkylation | Alkyl halides, Base | Substituted (3-thienyl)malonates | Modulation of growth and development |

| Condensation | Aldehydes/Ketones, Base | Thienylidene malonates | Varied hormonal responses |

| Amidation | Amines | (3-thienyl)malonamides | Potential cytokinin-like activity |

It is important to note that while the structural motifs present in this compound are found in known plant growth regulators, each new derivative would require extensive biological screening to ascertain its specific effects on different plant species and developmental stages.

Emerging Applications in Materials Science

The unique electronic and structural characteristics of this compound make it a promising candidate for applications in the field of materials science. Its combination of a π-electron-rich thiophene ring and electron-withdrawing malonate groups provides a platform for the design of novel functional materials.

Integration into Functional Polymers and Supramolecular Assemblies

This compound can serve as a monomer or a functional building block for the synthesis of advanced polymers. The thiophene ring is a well-established component of conducting polymers, and its incorporation into a polymer backbone can impart desirable electronic properties. The malonate ester groups offer sites for polymerization or for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, malonate derivatives are known to participate in the formation of ordered supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. irins.org While specific studies on this compound are limited, analogous diethyl aryl amino methylene malonate derivatives have been shown to form intricate crystal structures stabilized by such interactions. irins.org The thienyl group in this compound can also engage in π-stacking, contributing to the self-assembly of molecules into well-defined architectures. These supramolecular structures can exhibit interesting optical and electronic properties, making them suitable for applications in sensors, molecular recognition, and crystal engineering.

The table below outlines the potential roles of this compound in the construction of functional polymers and supramolecular assemblies.

| Material Type | Role of this compound | Key Interactions | Potential Applications |

| Functional Polymers | Monomer or comonomer | Covalent bonding through polymerization of the thiophene ring or derivatized malonate | Organic electronics, sensors, stimuli-responsive materials |

| Supramolecular Assemblies | Building block | Hydrogen bonding (via malonate carbonyls), π-π stacking (via thiophene rings) | Crystal engineering, host-guest chemistry, molecular recognition |

Design of Electron-Withdrawing Units for Optoelectronic Materials

In the design of materials for optoelectronic applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), the control of electronic properties is paramount. The combination of an electron-donating and an electron-withdrawing unit within a molecule can lead to a low highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, which is often desirable for these applications.

The thiophene ring is considered an electron-rich aromatic system, while the two ester groups of the malonate moiety are electron-withdrawing. This inherent electronic push-pull character within the this compound molecule makes it an attractive building block for the synthesis of donor-acceptor type materials. By chemically linking this compound to a stronger electron-donating group, it is possible to create molecules with tailored electronic properties for use in organic electronics.

The electron-withdrawing strength of the malonate group can be further enhanced through chemical modification, providing a strategy to fine-tune the electronic and optical properties of the resulting materials. The versatility of malonate chemistry allows for the introduction of various functional groups that can influence the molecule's solubility, morphology, and electronic energy levels.

The following table summarizes the key features of this compound that are relevant to its application in optoelectronic materials.

| Property | Contribution from this compound | Relevance to Optoelectronic Materials |

| Electronic Nature | Thiophene (electron-rich) and malonate (electron-withdrawing) create an intramolecular push-pull system. | Facilitates charge transfer, enables tuning of HOMO/LUMO energy levels. |

| Structural Versatility | The malonate group provides a site for further chemical modification and attachment of other functional units. | Allows for the synthesis of a wide range of donor-acceptor molecules and polymers with tailored properties. |

| π-Conjugation | The thiophene ring is a key component of π-conjugated systems. | Essential for charge transport in organic semiconductors. |

Derivatives and Analogues of Diethyl 3 Thienyl Malonate: Synthesis and Chemical Utility

Structural Modifications of the Thiophene (B33073) Moiety

The thiophene ring in diethyl (3-thienyl)malonate is a key structural feature that can be modified to introduce a wide array of functionalities. These modifications can range from the introduction of simple substituents onto the thiophene ring to the construction of more complex fused heterocyclic systems.

Synthesis of Substituted Thiophene Ring Analogues

The synthesis of analogues of this compound bearing substituents on the thiophene ring can be achieved through various synthetic strategies. One common approach involves the use of appropriately substituted thiophene precursors. For instance, the reaction of a halogenated 3-thienyl precursor with diethyl malonate can be employed. A notable example is the synthesis of this compound itself, which can be prepared from 3-bromothiophene (B43185). This is achieved by first converting 3-bromothiophene to 3-iodothiophene (B1329286), which then undergoes a copper-catalyzed condensation with the sodium salt of diethyl malonate to yield the desired product. researchgate.net This methodology can, in principle, be extended to other substituted 3-halothiophenes to generate a library of analogues with diverse substitution patterns on the thiophene ring.

Another strategy involves the construction of the substituted thiophene ring from acyclic precursors, followed by the introduction of the malonate moiety. While not directly starting with a pre-formed thiophene ring, this approach offers flexibility in accessing a wider range of substitution patterns that might be difficult to achieve through direct substitution on the thiophene nucleus.

The following table summarizes a synthetic route to a substituted thiophene ring analogue of diethyl malonate:

| Precursor | Reagents and Conditions | Product |

| 3-Bromothiophene | 1. KI, CuI, N,N'-dimethylethane-1,2-diamine, n-butanol2. Diethyl malonate, NaH, CuBr | This compound |

Exploration of Fused Thiophene Systems

The malonate functionality in this compound can serve as a handle for the construction of fused ring systems, leading to the formation of thieno[c]pyranones, thieno[c]pyridones, and other related heterocyclic structures. These fused systems are of significant interest due to their presence in various biologically active molecules and functional materials.

The general synthetic strategy involves an initial intramolecular cyclization of a suitably modified this compound derivative. For example, hydrolysis of one of the ester groups to the corresponding carboxylic acid, followed by activation and reaction with an appropriate intramolecular nucleophile, can lead to the formation of a new ring fused to the thiophene core.

Further elaboration of these fused systems can lead to a variety of complex polycyclic structures. For instance, the fused thieno[c]pyranone system can be a precursor to other heterocyclic systems through ring-opening and subsequent recyclization reactions. The specific reaction pathways and resulting structures are highly dependent on the nature of the substituents on the thiophene ring and the reaction conditions employed.

Variations of the Malonate Diester

The diethyl malonate portion of the molecule provides a rich platform for chemical manipulation, allowing for the alteration of the ester groups and their conversion into other functional groups.

Alteration of Ester Alkyl Groups

The ethyl ester groups of this compound can be replaced with other alkyl or aryl groups through transesterification. This process typically involves reacting the diethyl ester with an excess of a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with benzyl (B1604629) alcohol in the presence of a suitable catalyst would be expected to yield dibenzyl (3-thienyl)malonate. The efficiency of the transesterification reaction is influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions. researchgate.net

This modification allows for the fine-tuning of the molecule's solubility, steric hindrance, and reactivity. The following table illustrates the general concept of transesterification on a malonate diester:

| Starting Material | Reagents and Conditions | Product |

| Diethyl malonate | Benzyl alcohol, Modified zirconia catalyst | Dibenzyl malonate and Benzyl ethyl malonate researchgate.net |

Conversion to Monoesters, Amides, and Carboxylic Acid Forms

The diester functionality of this compound can be readily converted into other important functional groups such as monoesters, amides, and carboxylic acids.

Carboxylic Acid: Complete hydrolysis of both ester groups under acidic or basic conditions yields (3-thienyl)malonic acid. researchgate.net This dicarboxylic acid can then serve as a precursor for further synthetic transformations.

Monoesters: Selective hydrolysis of one of the two ester groups can be achieved under carefully controlled conditions, leading to the formation of a (3-thienyl)malonic acid monoester. This transformation is valuable as it provides a handle for further selective modifications at either the remaining ester or the newly formed carboxylic acid group.

Amides: The ester groups can be converted to amides by reaction with amines. Depending on the stoichiometry and reaction conditions, either a monoamide or a diamide (B1670390) of (3-thienyl)malonic acid can be synthesized. This conversion introduces nitrogen-containing functionalities, which can significantly alter the chemical and biological properties of the molecule.

The following table summarizes these transformations:

| Starting Material | Transformation | Product |

| This compound | Complete Hydrolysis | (3-Thienyl)malonic acid researchgate.net |

| This compound | Partial Hydrolysis | Ethyl (3-thienyl)malonoate |

| This compound | Amidation | (3-Thienyl)malonamide |

Diethyl Acetamidomalonate as a Prominent Analogue

Diethyl acetamidomalonate (DEAM) is a structurally related and widely used synthetic intermediate. orgsyn.orgchemicalbook.comwikipedia.orggoogle.comgoogle.com While not a direct derivative of this compound, its chemistry provides a blueprint for the synthesis and utility of a hypothetical analogue, diethyl (3-thienyl)acetamidomalonate.

DEAM is a key precursor in the synthesis of α-amino acids. wikipedia.org The acetamido group at the α-position allows for the introduction of various side chains via alkylation of the malonate, followed by hydrolysis and decarboxylation to afford the desired amino acid.

By analogy, the synthesis of diethyl (3-thienyl)acetamidomalonate would provide a valuable intermediate for the preparation of novel α-amino acids bearing a 3-thienyl moiety. The synthesis of this analogue could potentially be achieved by introducing an acetamido group at the α-position of this compound. The chemical utility of such an analogue would lie in its ability to serve as a building block for the synthesis of peptidomimetics and other biologically active compounds containing a thiophene ring.

The following table outlines the general synthesis of Diethyl Acetamidomalonate:

| Starting Material | Reagents and Conditions | Product |

| Diethyl malonate | 1. NaNO₂, Acetic Acid2. Zinc dust, Acetic anhydride | Diethyl acetamidomalonate orgsyn.orggoogle.com |

Comparative Reactivity and Synthetic Scope of Derivatives

The synthetic utility of this compound is significantly enhanced through the synthesis of its derivatives and analogues. By introducing substituents onto the thiophene ring or modifying the ester functionalities, it is possible to fine-tune the molecule's electronic properties and steric profile. These modifications directly impact the reactivity of the active methylene (B1212753) group and can be leveraged to control reaction pathways, improve yields, and expand the range of accessible molecular architectures for specific applications.

Modulating Acidity and Nucleophilicity of the Active Methylene Group

The two hydrogen atoms of the methylene group (the α-carbon) in this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. chemicalbook.com This allows for the ready formation of a resonance-stabilized carbanion (an enolate) in the presence of a base, which is a key step in many of its characteristic reactions, such as alkylations and condensations. chemicalbook.comwikipedia.orgaskfilo.com

The acidity of these protons, and consequently the stability and nucleophilicity of the resulting carbanion, can be precisely modulated by introducing substituents onto the thiophene ring.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halide (-Cl, -Br) groups attached to the thiophene ring increase the acidity of the active methylene protons. By pulling electron density away from the ring and, through it, from the malonate moiety, these groups further stabilize the negative charge of the carbanion intermediate. This facilitates easier deprotonation, often allowing for the use of milder bases. However, the increased stability of the carbanion can sometimes lead to decreased nucleophilicity.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R) or alkoxy (-OR) substituents decrease the acidity of the methylene protons. These groups push electron density into the thiophene ring, which slightly destabilizes the carbanion. This makes deprotonation more difficult, requiring stronger bases, but generally results in a more reactive, more potent nucleophile.

The interplay between these electronic effects allows chemists to select or design a derivative with the optimal balance of acidity and nucleophilicity for a specific synthetic transformation.

| Substituent Type | Example Substituents | Effect on Acidity (pKa) | Effect on Carbanion Nucleophilicity |

|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂, -CF₃ | Decreases (More Acidic) | Decreases |

| Moderate Electron-Withdrawing | -CN, -Cl, -Br | Decreases (More Acidic) | Slightly Decreases |

| Weak Electron-Donating | -CH₃, -C₂H₅ | Increases (Less Acidic) | Slightly Increases |

| Strong Electron-Donating | -OCH₃, -NH₂ | Increases (Less Acidic) | Increases |

Influence of Substituents on Reaction Selectivity

Substituents on the thiophene ring not only alter the reactivity of the active methylene group but can also exert significant control over the selectivity of subsequent reactions. This influence can be electronic or steric in nature.

In the Knoevenagel condensation , where the malonate reacts with an aldehyde or ketone, the rate of reaction is influenced by the nucleophilicity of the malonate carbanion. wikipedia.orgyoutube.com A derivative with an electron-donating group may react faster due to its more potent nucleophile. Furthermore, bulky substituents near the 3-position of the thiophene ring can introduce steric hindrance, potentially influencing the stereochemistry (E/Z selectivity) of the resulting α,β-unsaturated product. Studies on various substituted aldehydes have shown that both electronic and steric factors of the reaction partners play a crucial role in product yields and reaction times. researchgate.net

In alkylation reactions , where the carbanion attacks an alkyl halide, the choice of substituent can affect the potential for mono- versus di-alkylation. researchgate.netyoutube.com A highly nucleophilic carbanion derived from a thienylmalonate with an electron-donating group might be more prone to di-alkylation. Conversely, the more stable carbanion from a derivative with an electron-withdrawing group may allow for more controlled mono-alkylation.

Furthermore, the substituent itself can become a reactive handle for subsequent transformations. For instance, a bromo-substituted thienylmalonate can first undergo reactions at the active methylene position, followed by a palladium-catalyzed cross-coupling reaction at the bromo-position, thereby building molecular complexity in a controlled, stepwise manner.

Expanding the Chemical Space for Targeted Applications

The true power of creating derivatives of this compound lies in its ability to rapidly generate diverse libraries of complex molecules for specific, targeted applications, particularly in medicinal chemistry and materials science.

A prominent example is the synthesis of novel chalcone-diethyl malonate adducts. researchgate.netsemanticscholar.org In these reactions, various thienyl-containing chalcones (α,β-unsaturated ketones) undergo a Michael addition with diethyl malonate or its derivatives. By systematically varying the substituents on both the chalcone (B49325) and the thienylmalonate, researchers can create a wide array of new chemical entities. researchgate.net These compounds have been investigated for their potential biological activities, with some derivatives showing promising antibacterial and antiviral properties. nih.gov This strategy exemplifies the expansion of chemical space to discover new therapeutic agents.

Similarly, substituted arylmalonates are crucial intermediates in the synthesis of pharmaceuticals, most notably barbiturates, which are formed by the condensation of a disubstituted malonic ester with urea (B33335). smu.ca The ability to synthesize various (substituted-thienyl)malonates provides a direct route to novel heterocyclic compounds with potential as central nervous system agents or other therapeutics. chemicalbook.comaskfilo.com

By starting with a core scaffold like this compound and applying synthetic modifications, a multitude of derivatives with tailored electronic, steric, and functional properties can be generated. This expands the accessible chemical space, enabling the development of new functional materials and the exploration of structure-activity relationships in drug discovery programs. google.com

Computational and Spectroscopic Investigations of Diethyl 3 Thienyl Malonate Systems

Electronic Structure and Bonding Analysis

Computational analysis of Diethyl (3-thienyl)malonate reveals the intricate details of its electronic configuration and the nature of its chemical bonds. These investigations are fundamental to understanding the molecule's stability and chemical behavior.